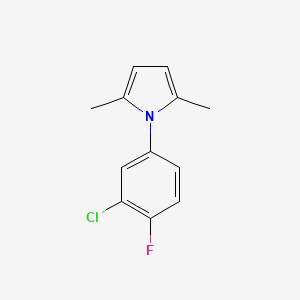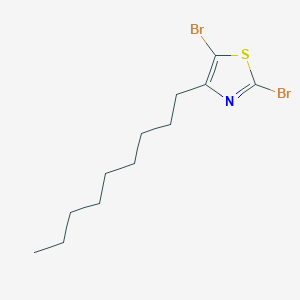
2,5-Dibromo-4-nonyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-nonyl-1,3-thiazole: is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered aromatic rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 2 and 5, and a nonyl group at position 4. Thiazole derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-4-nonyl-1,3-thiazole typically involves the bromination of 4-nonyl-1,3-thiazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-nonyl-1,3-thiazole can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of various oxidized or reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium thiolate, sodium alkoxide, or primary amines in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
- Substituted thiazoles with various functional groups replacing the bromine atoms.
- Oxidized thiazole derivatives with additional oxygen-containing functional groups.
- Reduced thiazole derivatives with hydrogenated or dehalogenated structures.
科学的研究の応用
Chemistry: 2,5-Dibromo-4-nonyl-1,3-thiazole is used as a building block in the synthesis of more complex thiazole derivatives. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential biological activities such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and liquid crystals. Its unique structural properties contribute to the performance characteristics of these materials.
作用機序
The mechanism of action of 2,5-Dibromo-4-nonyl-1,3-thiazole in biological systems involves its interaction with specific molecular targets. The bromine atoms and the thiazole ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The nonyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
2,5-Dibromo-1,3-thiazole: Lacks the nonyl group, resulting in different physical and chemical properties.
4-Nonyl-1,3-thiazole: Lacks the bromine atoms, affecting its reactivity and biological activity.
2,5-Dibromo-4-methyl-1,3-thiazole: Contains a methyl group instead of a nonyl group, leading to variations in its applications and properties.
Uniqueness: 2,5-Dibromo-4-nonyl-1,3-thiazole is unique due to the combination of bromine atoms and a long nonyl chain, which imparts distinct reactivity and biological activity. Its structure allows for diverse chemical modifications and applications in various fields, making it a valuable compound in research and industry.
特性
CAS番号 |
551939-35-6 |
|---|---|
分子式 |
C12H19Br2NS |
分子量 |
369.16 g/mol |
IUPAC名 |
2,5-dibromo-4-nonyl-1,3-thiazole |
InChI |
InChI=1S/C12H19Br2NS/c1-2-3-4-5-6-7-8-9-10-11(13)16-12(14)15-10/h2-9H2,1H3 |
InChIキー |
QHYXAYKIZLXYKI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=C(SC(=N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


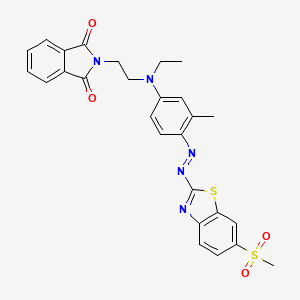

![1-(3,4-Dimethoxyphenyl)-6-hydroxy-8,9-dimethoxy-1,5,6,10b-tetrahydro-[1,3]oxazolo[4,3-a]isoquinolin-3-one](/img/structure/B13814139.png)
![dipotassium;2-[(E)-oct-1-enyl]butanedioate](/img/structure/B13814145.png)
![(6E,14E)-12-hydroxy-2-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-9-[(2R,3S,4R,6R)-3-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,8,12-trimethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B13814149.png)
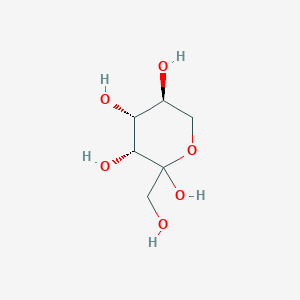
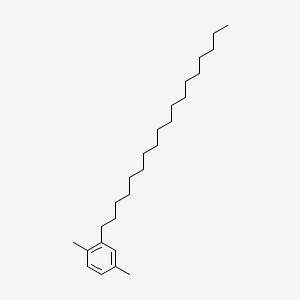
![2,2,3,3-Tetramethylhexahydro[1,4]dioxino[2,3-b][1,4]dioxine](/img/structure/B13814163.png)
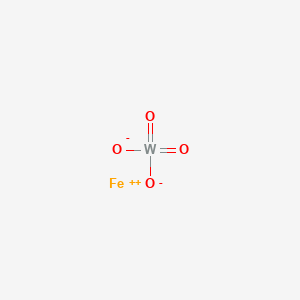
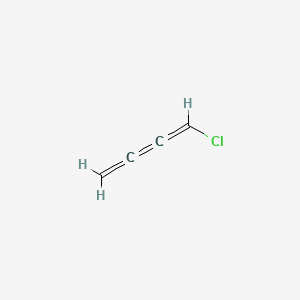
![Bicyclo[4.2.2]deca-2,4,7,9-tetrene](/img/structure/B13814183.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)
